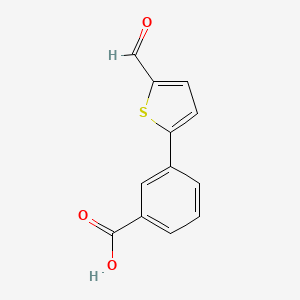

3-(5-formylthiophen-2-yl)benzoic Acid

Description

The exact mass of the compound 3-(5-Formyl-thiophen-2-yl)-benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(5-formylthiophen-2-yl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-formylthiophen-2-yl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-formylthiophen-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKAAKFSYUCLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405454 | |

| Record name | 3-(5-Formyl-thiophen-2-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606970-74-5 | |

| Record name | 3-(5-Formyl-thiophen-2-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-Formyl-thiophen-2-yl)-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(5-formylthiophen-2-yl)benzoic acid chemical properties

An In-depth Technical Guide to 3-(5-formylthiophen-2-yl)benzoic acid

Abstract

3-(5-formylthiophen-2-yl)benzoic acid is a bifunctional heterocyclic compound of significant interest in contemporary chemical research. Possessing both a reactive aldehyde and a versatile carboxylic acid moiety, it serves as a crucial building block and molecular scaffold. The unique spatial arrangement of these functional groups, bridged by a thiophene and a benzene ring, offers a geometrically defined framework ideal for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis via Suzuki-Miyaura cross-coupling, an analysis of its characteristic reactivity, and a discussion of its applications, grounded in established scientific principles and methodologies.

Core Chemical Identity and Physicochemical Properties

3-(5-formylthiophen-2-yl)benzoic acid is a solid powder at room temperature.[1] Its structure features a benzoic acid substituted at the meta-position with a 5-formylthiophen-2-yl group. This arrangement provides two distinct points for chemical modification, making it a valuable intermediate in multi-step syntheses.

| Property | Data | Source(s) |

| CAS Number | 606970-74-5 | [2] |

| Molecular Formula | C₁₂H₈O₃S | [1][2] |

| Molecular Weight | 232.26 g/mol | [1][2][3] |

| Appearance | Powder / Solid | [1] |

| Melting Point | 251-257 °C | |

| InChI Key | VIKAAKFSYUCLTJ-UHFFFAOYSA-N | [1][3] |

| SMILES | O=C(O)C1=CC=CC(C2=CC=C(C=O)S2)=C1 | [1][4] |

| Purity | Typically offered at ≥97% |

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most direct and efficient synthesis of 3-(5-formylthiophen-2-yl)benzoic acid is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it ideal for this synthesis.[5] The strategy involves coupling a boronic acid derivative of one aromatic ring with a halide of the other.

A logical pathway involves the coupling of 5-formyl-2-thiopheneboronic acid with 3-bromobenzoic acid . This choice is often dictated by the commercial availability and stability of the starting materials. Thiopheneboronic acids, in particular, can be prone to protodeboronation, so a highly active and efficient catalyst system is crucial for success.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative methodology. Researchers should note that optimization of catalyst, base, solvent, and temperature may be necessary to achieve maximum yield.

Materials:

-

5-formyl-2-thiopheneboronic acid (1.2 equivalents)

-

3-bromobenzoic acid (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equivalents)[8]

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromobenzoic acid (1.0 eq), 5-formyl-2-thiopheneboronic acid (1.2 eq), the palladium catalyst (e.g., 0.05 eq), and the base (3.0 eq).

-

Evacuation and Purge: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidative degradation of the phosphine ligands and deactivation of the palladium catalyst.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The use of a biphasic system with water often accelerates the transmetalation step of the catalytic cycle.[9]

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid is protonated. This step is essential to precipitate the product and allow its extraction into the organic phase.

-

Extraction: Separate the layers. Extract the aqueous phase two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-(5-formylthiophen-2-yl)benzoic acid as a solid.

Spectroscopic and Analytical Profile

Characterization of 3-(5-formylthiophen-2-yl)benzoic acid relies on standard spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for a confident prediction of its key spectral features based on analysis of its constituent parts.[10][11]

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ would show distinct signals. The carboxylic acid proton would appear as a broad singlet far downfield (>12 ppm). The aldehyde proton would be a sharp singlet between 9-10 ppm. The aromatic region (7-9 ppm) would contain a complex set of multiplets corresponding to the four protons on the benzene ring and the two protons on the thiophene ring.

-

¹³C NMR: The spectrum would clearly show the two carbonyl carbons (aldehyde and carboxylic acid) between 160-190 ppm. A series of signals in the 120-150 ppm range would correspond to the 10 unique aromatic carbons of the thiophene and benzene rings.

-

IR Spectroscopy: Key vibrational bands would confirm the functional groups: a broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a sharp C=O stretch for the aldehyde (approx. 1690-1715 cm⁻¹), and another C=O stretch for the carboxylic acid (approx. 1680-1710 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight of 232.26.

Chemical Reactivity and Derivative Synthesis

The utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for selective modification at either end of the molecule, making it a powerful linker for constructing more complex architectures.

-

Aldehyde Group: This group is a gateway to numerous transformations. It can be:

-

Oxidized to a second carboxylic acid group, creating a dicarboxylic acid derivative.

-

Reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride (NaBH₄).

-

Converted into amines via reductive amination.

-

Used in C-C bond formation via reactions like the Wittig or Horner-Wadsworth-Emmons reaction.

-

-

Carboxylic Acid Group: This functional group is readily converted into a variety of derivatives:

-

Esters: Formed by reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acid chloride followed by reaction with an alcohol.

-

Amides: Formed by activating the carboxylic acid with a coupling agent (e.g., HATU, EDC) and reacting it with a primary or secondary amine.

-

Acid Halides: Generated by reacting with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Sources

- 1. 3-(5-formyl-thiophen-2-yl)-benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 3-(5-formyl-thiophen-2-yl)-benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. arctomsci.com [arctomsci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. orgsyn.org [orgsyn.org]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-(5-formylthiophen-2-yl)benzoic acid (CAS 606970-74-5): Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Versatile Heterocyclic Building Block

3-(5-formylthiophen-2-yl)benzoic acid is a bifunctional organic compound that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structure, featuring a thiophene core appended with both a reactive aldehyde and a versatile carboxylic acid, makes it a valuable scaffold for medicinal chemists. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and its notable application in the development of targeted therapeutics, particularly as a key component in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.[1][2]

Physicochemical and Safety Data

A summary of the key physical and chemical properties of 3-(5-formylthiophen-2-yl)benzoic acid is presented in Table 1.

| Property | Value | Source |

| CAS Number | 606970-74-5 | [3] |

| Molecular Formula | C₁₂H₈O₃S | [3] |

| Molecular Weight | 232.26 g/mol | [3] |

| Appearance | Solid/Powder | [4] |

| Melting Point | 251-257 °C | [5] |

| InChI Key | VIKAAKFSYUCLTJ-UHFFFAOYSA-N | [4] |

Safety Information: 3-(5-formylthiophen-2-yl)benzoic acid is classified as a combustible solid and should be handled in accordance with standard laboratory safety procedures.[4] It is designated with a Water Hazard Class (WGK) of 3, indicating it is strongly hazardous to water.[4] Appropriate personal protective equipment, including eye protection and gloves, should be worn when handling this compound.

Strategic Synthesis: A Two-Step Approach

The most logical and industrially scalable synthesis of 3-(5-formylthiophen-2-yl)benzoic acid involves a two-step sequence commencing with a Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of the resulting ester intermediate. This approach offers high yields and functional group tolerance.[6]

Caption: Two-step synthesis of the target compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial step involves the palladium-catalyzed cross-coupling of methyl 3-bromobenzoate with 5-formyl-2-thiopheneboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide array of functional groups, including the aldehyde present on the boronic acid partner.[6]

Causality of Experimental Choices:

-

Catalyst System: The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient reaction. Catalyst systems like those based on XPhos have been shown to be particularly effective for challenging couplings involving thienylboronic acids, as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

-

Base and Solvent: A base, such as potassium carbonate or potassium phosphate, is required to facilitate the transmetalation step. The solvent system, often a mixture of an organic solvent like dioxane or toluene and water, is chosen to ensure adequate solubility of both the organic and inorganic reagents.[4][7]

-

Ester Protection: The carboxylic acid is protected as a methyl ester to prevent potential side reactions, such as the formation of an acid-base complex with the basic reaction medium, which could impede the reaction.[4]

Detailed Experimental Protocol (Step 1):

-

To a dry reaction vessel, add methyl 3-bromobenzoate (1.0 eq.), 5-formyl-2-thiopheneboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 3.0 eq.).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

-

Heat the reaction mixture with vigorous stirring to 90-100 °C.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 3-(5-formylthiophen-2-yl)benzoate.

Step 2: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using a base like lithium hydroxide or sodium hydroxide in a mixed aqueous-organic solvent system.[3][8]

Causality of Experimental Choices:

-

Base: Lithium hydroxide is often preferred for its high reactivity and the ease of work-up.[3]

-

Solvent System: A mixture of solvents like tetrahydrofuran (THF) and water is commonly used to ensure the solubility of the ester starting material and the hydroxide salt intermediate.[3]

Detailed Experimental Protocol (Step 2):

-

Dissolve methyl 3-(5-formylthiophen-2-yl)benzoate (1.0 eq.) in a mixture of THF and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH, ~2-3 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford pure 3-(5-formylthiophen-2-yl)benzoic acid.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.8-10.0 ppm), the protons on the thiophene and benzene rings (in the aromatic region of 7.0-8.5 ppm), and the carboxylic acid proton (a broad singlet downfield, typically >12 ppm).

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the aldehyde and carboxylic acid (typically in the range of 165-190 ppm), as well as signals for the aromatic carbons of the two rings.[9]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[1][10]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C-H (Aromatic/Aldehyde) | ~3100-3000 |

| C=O (Aldehyde) | ~1700-1680 |

| C=O (Carboxylic Acid) | ~1710-1680 |

| C=C (Aromatic) | ~1600 and 1475 |

Mass Spectrometry (MS)

Electron impact mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z = 232. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-17), the formyl group (-29), and the carboxylic acid group (-45).[11][12]

Application in Drug Discovery: A Key Intermediate for PRMT5 Inhibitors

A significant application of 3-(5-formylthiophen-2-yl)benzoic acid is its role as a pivotal building block in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an epigenetic regulator that is overexpressed in various cancers, making it an attractive therapeutic target.[2]

Notably, this compound is a key intermediate in the synthesis of GSK3326595 (also known as EPZ015938), a clinical-stage PRMT5 inhibitor.[6][13][14] The aldehyde functionality of 3-(5-formylthiophen-2-yl)benzoic acid is typically utilized for reductive amination to introduce a side chain, while the carboxylic acid is used for amide bond formation to connect to another part of the inhibitor scaffold.

Caption: Utilization in the synthesis of PRMT5 inhibitors.

The development of PRMT5 inhibitors like GSK3326595 highlights the importance of versatile and well-characterized building blocks such as 3-(5-formylthiophen-2-yl)benzoic acid in accelerating drug discovery programs targeting epigenetic pathways in oncology.[2]

Conclusion

3-(5-formylthiophen-2-yl)benzoic acid is a valuable heterocyclic compound with a strategic combination of functional groups. Its synthesis via a robust Suzuki-Miyaura coupling and subsequent hydrolysis is an efficient and scalable route. The well-defined physicochemical properties and spectroscopic signatures allow for its unambiguous identification and quality control. Its demonstrated utility as a key intermediate in the synthesis of clinically relevant PRMT5 inhibitors underscores its significance for researchers and scientists in the field of drug development. This guide provides the foundational knowledge required for the effective synthesis and application of this important chemical entity.

References

-

PubMed Central. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. [Link]

-

PubMed Central. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders. [Link]

-

UCLA. Table of Characteristic IR Absorptions. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. What is a simple way to convert an ester into carboxylic acid?[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

-

Scribd. Typical Infrared Absorption Frequencies. [Link]

-

Quora. Can methyl benzoate be hydrolyzed?[Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

-

LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

-

ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

-

Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

-

Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates. [Link]

-

Science of Synthesis. Synthesis from Carboxylic Acid Derivatives. [Link]

- Google P

-

arkat-usa. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. [Link]

-

PubMed. Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. [Link]

Sources

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. medchemexpress.com [medchemexpress.com]

- 14. caymanchem.com [caymanchem.com]

A Technical Guide to the Molecular Structure of 3-(5-formylthiophen-2-yl)benzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-(5-formylthiophen-2-yl)benzoic acid (CAS Number: 606970-74-5).[1] This biaryl compound, featuring a thiophene-2-carbaldehyde moiety linked to a benzoic acid ring, is a significant building block in medicinal chemistry and materials science. This document elucidates its structural features, physicochemical properties, and spectroscopic signature. Furthermore, it details a robust synthetic protocol via a Suzuki-Miyaura cross-coupling reaction and discusses the rationale behind the experimental design. The guide aims to serve as an authoritative resource for researchers utilizing this versatile molecule in drug discovery and development.

Introduction

Thiophene and its derivatives are considered privileged pharmacophores in medicinal chemistry due to their wide range of biological activities.[2] The thiophene ring is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs.[2] Similarly, benzoic acid derivatives are fundamental scaffolds in drug discovery, offering a versatile platform for structural modification to achieve desired biological effects.[3] The compound 3-(5-formylthiophen-2-yl)benzoic acid integrates these two important pharmacophores, creating a molecule with significant potential as an intermediate in the synthesis of novel therapeutic agents and functional materials.[2][3] Understanding its precise molecular architecture is paramount for predicting its reactivity, designing new synthetic pathways, and elucidating its structure-activity relationships.

Molecular Structure and Physicochemical Properties

3-(5-formylthiophen-2-yl)benzoic acid is a solid at room temperature with a melting point range of 251-257 °C. Its molecular formula is C12H8O3S, corresponding to a molecular weight of 232.26 g/mol .[4] The molecule consists of a benzoic acid ring substituted at the 3-position with a 5-formylthiophen-2-yl group. The key functional groups are the carboxylic acid (-COOH) on the benzene ring and the aldehyde (-CHO) on the thiophene ring.

Table 1: Physicochemical Properties of 3-(5-formylthiophen-2-yl)benzoic acid

| Property | Value | Source(s) |

| CAS Number | 606970-74-5 | [1] |

| Molecular Formula | C12H8O3S | [1][4] |

| Molecular Weight | 232.26 g/mol | [1][4] |

| Appearance | Solid/Powder | [4] |

| Melting Point | 251-257 °C | |

| InChI Key | VIKAAKFSYUCLTJ-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

The structural elucidation of 3-(5-formylthiophen-2-yl)benzoic acid is confirmed through a combination of spectroscopic techniques. While a specific complete spectrum for this exact molecule is not publicly available, the expected spectral features can be reliably predicted based on the analysis of its constituent functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings. The aldehyde proton should appear as a singlet at a downfield chemical shift, typically in the range of δ 9.9-10.0 ppm.[5] The carboxylic acid proton will also be a singlet, significantly downfield and often broad. The protons on the thiophene ring will likely appear as doublets, while the protons on the meta-substituted benzene ring will exhibit a more complex splitting pattern.[6][7]

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbons of the aldehyde and carboxylic acid, typically in the range of δ 165-190 ppm.[6][7] The remaining aromatic carbons will appear in the δ 120-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present.[8]

-

A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer, a result of hydrogen bonding.[8][9]

-

A strong, sharp peak corresponding to the C=O stretching of the carboxylic acid carbonyl group will be present around 1700 cm⁻¹.[8][10]

-

Another distinct C=O stretching vibration for the aldehyde group is anticipated around 1670-1690 cm⁻¹.[10]

-

C-O stretching and O-H bending vibrations for the carboxylic acid will be observed in the 1440-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively.[8]

-

Aromatic C-H and C=C stretching vibrations will also be present.[8]

Mass Spectrometry

Mass spectrometry will show a molecular ion peak (M+) corresponding to the molecular weight of 232.26. The fragmentation pattern would likely involve the loss of -OH, -CHO, and -COOH groups, providing further structural confirmation.

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of 3-(5-formylthiophen-2-yl)benzoic acid is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12] This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.[13][14]

The reaction couples a boronic acid (or its ester) with an organohalide. For the synthesis of the target molecule, the logical precursors are 3-boronobenzoic acid and 5-bromo-2-thiophenecarbaldehyde.

Experimental Protocol: Synthesis of 3-(5-formylthiophen-2-yl)benzoic acid

Materials:

-

5-Bromo-2-thiophenecarbaldehyde

-

3-(dihydroxyboranyl)benzoic acid (3-Carboxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-2-thiophenecarbaldehyde (1.0 eq) and 3-carboxyphenylboronic acid (1.2 eq) in a mixture of toluene and ethanol.

-

Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

-

Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine, to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 3-(5-formylthiophen-2-yl)benzoic acid.

Causality in Experimental Choices

-

Catalyst System: A palladium(0) species is the active catalyst. Palladium(II) acetate is a convenient precatalyst that is reduced in situ to Pd(0). Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

-

Base: Sodium carbonate is a crucial component. It activates the boronic acid by forming a more nucleophilic boronate species, and it participates in the transmetalation step of the catalytic cycle.

-

Solvent System: A biphasic solvent system (e.g., toluene/water or DME/water) is often used to dissolve both the organic substrates and the inorganic base.

-

Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

Applications in Research and Drug Development

The structural motifs within 3-(5-formylthiophen-2-yl)benzoic acid make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Thiophene Derivatives: These are known to possess a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[15][16]

-

Benzoic Acid Derivatives: This class of compounds has been explored for various medicinal purposes, including as inhibitors of enzymes like influenza neuraminidase.[17][18][19]

The formyl and carboxylic acid groups on the molecule serve as versatile chemical handles for further synthetic modifications, allowing for the construction of extensive compound libraries for high-throughput screening in drug discovery programs.

Conclusion

3-(5-formylthiophen-2-yl)benzoic acid is a well-defined molecular entity with a unique combination of two pharmacologically relevant scaffolds. Its structure is characterized by the presence of a thiophene-2-carbaldehyde unit connected to a benzoic acid ring. The physicochemical and spectroscopic properties are consistent with this arrangement. Its synthesis is readily achievable through established and reliable methods like the Suzuki-Miyaura cross-coupling reaction. The inherent reactivity of its functional groups makes it an important and versatile intermediate for the development of novel compounds in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their scientific endeavors.

References

- Chaudhary, A. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery.

- (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

-

Perveen, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(3), 297-308. [Link]

-

Wolfe, J. P., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 122(35), 8645–8646. [Link]

-

Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(22), 3629–3643. [Link]

-

(n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. Retrieved from [Link]

-

(n.d.). SAR of Benzoic Acid Derivatives. Pharmacy 180. Retrieved from [Link]

-

(n.d.). Thiophene-2-carboxaldehyde. Wikipedia. Retrieved from [Link]

-

Al-hizabre, S. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 1-19. [Link]

- (n.d.). Supporting Information.

-

(n.d.). Benzoic acid derivatives. Slideshare. Retrieved from [Link]

-

Iqbal, J., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14757–14772. [Link]

-

(n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-45. [Link]

-

(n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... ResearchGate. Retrieved from [Link]

-

(n.d.). infrared spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

-

(n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. Retrieved from [Link]

-

(n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Human Metabolome Database. Retrieved from [Link]

-

(n.d.). 5-Formyl-2-thiopheneboronic acid. PubChem. Retrieved from [Link]

-

(2020, June 29). IR Spectra of Selected Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. [Link]

-

Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M = Ni, Cd, Co, Mn) Hofmann-Type Complexes. Zeitschrift für Naturforschung A, 60(4), 285–288. [Link]

-

(2017, October 22). Benzoic acids and derivatives. MassBank. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3-(5-formyl-thiophen-2-yl)-benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pharmacy180.com [pharmacy180.com]

- 19. pharmacy180.com [pharmacy180.com]

A Technical Guide to the Spectroscopic Characterization of 3-(5-formylthiophen-2-yl)benzoic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(5-formylthiophen-2-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific molecule. The guide emphasizes the rationale behind experimental choices and the interpretation of spectral data, ensuring a thorough understanding of the compound's structural features.

Introduction

3-(5-formylthiophen-2-yl)benzoic acid (C₁₂H₈O₃S, Molar Mass: 232.26 g/mol ) is a bifunctional organic compound that incorporates a benzoic acid moiety and a formyl-substituted thiophene ring.[1][2] The presence of these distinct functional groups—a carboxylic acid, an aldehyde, and a heteroaromatic thiophene ring—imparts a unique electronic and structural profile, making its unambiguous characterization by spectroscopic methods essential. This guide will provide a detailed analysis of the expected spectroscopic data for this compound and the methodologies to acquire it.

Molecular Structure:

Caption: 2D structure of 3-(5-formylthiophen-2-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(5-formylthiophen-2-yl)benzoic acid, both ¹H and ¹³C NMR will provide critical information about the aromatic protons and carbons, as well as the aldehyde and carboxylic acid functionalities.

¹H NMR Spectroscopy

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~9.9 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.3 | Singlet (or narrow triplet) | 1H | H-2' (benzoic acid) |

| ~8.0 | Doublet | 1H | H-6' (benzoic acid) |

| ~7.8 | Doublet | 1H | H-4 (thiophene) |

| ~7.7 | Doublet | 1H | H-3 (thiophene) |

| ~7.6 | Triplet | 1H | H-5' (benzoic acid) |

| ~7.5 | Doublet | 1H | H-4' (benzoic acid) |

Interpretation and Rationale:

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the benzoic acid and thiophene rings, as well as the acidic and aldehydic protons.

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically between 13.0 and 14.0 ppm.[3] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aldehyde Proton: The aldehydic proton is also significantly deshielded due to the anisotropic effect of the carbonyl group and will be observed as a sharp singlet around 9.9 ppm.

-

Aromatic Protons: The protons on the benzoic acid and thiophene rings will resonate in the aromatic region (7.0-8.5 ppm). The substitution pattern will lead to characteristic splitting patterns. The protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The protons on the meta-substituted benzoic acid ring will exhibit more complex splitting patterns (doublets and triplets), with their precise chemical shifts influenced by the electron-withdrawing nature of the carboxylic acid and the substituted thiophene ring.[4]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 3-(5-formylthiophen-2-yl)benzoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[5]

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the specific sample.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 5 seconds to allow for full relaxation of all protons, especially the acidic proton.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the coupling patterns.

-

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | Aldehyde Carbonyl (C=O) |

| ~167.0 | Carboxylic Acid Carbonyl (C=O) |

| ~145.0 - 125.0 | Aromatic and Thiophene Carbons |

Interpretation and Rationale:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The aldehyde carbonyl is typically found around 185 ppm, while the carboxylic acid carbonyl appears around 167 ppm.[6][7]

-

Aromatic and Thiophene Carbons: The eight carbons of the benzoic acid and thiophene rings will resonate in the 125-145 ppm region.[7] The exact chemical shifts will depend on the electronic effects of the substituents. The carbon atoms directly attached to the electron-withdrawing groups (carboxylic acid and the thiophene ring on the benzoic acid, and the formyl and benzoic acid on the thiophene) will be shifted downfield.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup:

-

Use a broadband probe on the NMR spectrometer.

-

Perform a proton-decoupled ¹³C experiment to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a standard pulse sequence with a sufficient relaxation delay (e.g., 2-5 seconds).

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3100 | C-H stretch | Aromatic/Thiophene |

| ~2850, ~2750 | C-H stretch | Aldehyde (Fermi doublet) |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1680 | C=O stretch | Aldehyde |

| ~1600, ~1475 | C=C stretch | Aromatic/Thiophene |

| ~1300 | C-O stretch | Carboxylic acid |

| ~900-650 | C-H bend | Aromatic/Thiophene |

Interpretation and Rationale:

The IR spectrum of 3-(5-formylthiophen-2-yl)benzoic acid will be dominated by the absorptions of the carboxylic acid and aldehyde groups.

-

O-H Stretch: The most characteristic feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[8][9]

-

C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch will appear around 1700 cm⁻¹, while the aldehyde C=O stretch will be at a slightly lower wavenumber, around 1680 cm⁻¹, due to conjugation with the thiophene ring.[10][11]

-

Aldehyde C-H Stretch: The C-H stretch of the aldehyde group often appears as a pair of weak bands (a Fermi doublet) around 2850 and 2750 cm⁻¹.

-

Aromatic and Thiophene Vibrations: The C-H stretching vibrations of the aromatic and thiophene rings will be observed around 3100 cm⁻¹. The C=C stretching vibrations of these rings will give rise to absorptions in the 1600-1475 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.[12][13]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Sources

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

physicochemical properties of 3-(5-formylthiophen-2-yl)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-formylthiophen-2-yl)benzoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential , a molecule of interest in contemporary drug discovery and materials science. We will delve into both predicted and experimental methodologies for its characterization, offering a robust framework for researchers, scientists, and drug development professionals. The focus is not merely on the data itself, but on the rationale behind the selection of analytical techniques and the interpretation of their results in the context of molecular development.

Molecular Overview and In-Silico Prediction

Before embarking on empirical analysis, it is prudent to establish a theoretical baseline for the . Its structure, comprising a benzoic acid moiety linked to a formyl-substituted thiophene ring, suggests a complex interplay of aromaticity, acidity, and hydrogen bonding potential.

Table 1: Core Molecular Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-(5-formylthiophen-2-yl)benzoic acid | N/A |

| CAS Number | 606970-74-5 | [1][2][3][4] |

| Molecular Formula | C₁₂H₈O₃S | [1][2] |

| Molecular Weight | 232.26 g/mol | [1][2][3] |

| SMILES | O=C(O)C1=CC=CC(C2=CC=C(C=O)S2)=C1 | [4] |

| InChI Key | VIKAAKFSYUCLTJ-UHFFFAOYSA-N | [3][5] |

| Predicted LogP | 2.5 - 3.5 | Author Estimation |

| Predicted pKa | 3.8 - 4.5 (Carboxylic Acid) | Author Estimation |

| Predicted Aqueous Solubility | Low | Author Estimation |

| Melting Point | 251-257 °C | [3] |

Author estimations are based on computational models and analysis of the molecule's functional groups. These values require experimental verification.

Lipophilicity: The Gateway to Bioavailability

Lipophilicity, quantified by the partition coefficient (LogP), is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6] For 3-(5-formylthiophen-2-yl)benzoic acid, the LogP value dictates its partitioning between aqueous and lipid environments, influencing its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol outlines the universally accepted shake-flask method for LogP measurement.

Objective: To determine the octanol-water partition coefficient (LogP) of 3-(5-formylthiophen-2-yl)benzoic acid.

Materials:

-

3-(5-formylthiophen-2-yl)benzoic acid

-

1-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with 1-octanol)

-

Separatory funnels

-

Volumetric flasks

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

-

pH meter

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in 1-octanol at a known concentration (e.g., 1 mg/mL).

-

Ensure both the 1-octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by separation.

-

-

Partitioning:

-

Accurately transfer equal volumes of the pre-saturated 1-octanol (containing the compound) and pre-saturated water into a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for complete partitioning.

-

Allow the phases to separate completely. Centrifugation may be required to break up emulsions.

-

-

Analysis:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax or HPLC).

-

A standard calibration curve for the compound in each solvent must be prepared beforehand.

-

-

Calculation:

-

Calculate the partition coefficient, P, using the formula: P = [Concentration in Octanol] / [Concentration in Water]

-

The LogP is the base-10 logarithm of P: LogP = log₁₀(P)

-

Causality and Trustworthiness: The pre-saturation of solvents is a critical step to ensure that the volume of each phase does not change during the experiment due to mutual dissolution, which would introduce error. The use of a validated, sensitive analytical method like HPLC ensures accurate quantification, making the protocol self-validating.

Acidity and Ionization State (pKa)

The pKa value determines the extent of ionization of a molecule at a given pH. For 3-(5-formylthiophen-2-yl)benzoic acid, the carboxylic acid group is the primary acidic center. Its ionization state profoundly impacts solubility, receptor binding, and membrane permeability.

Experimental Protocol: Potentiometric Titration for pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid functional group.

Materials:

-

3-(5-formylthiophen-2-yl)benzoic acid

-

Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized, CO₂-free water

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of CO₂-free water. A co-solvent (e.g., methanol) may be used if aqueous solubility is low, but its effect on the pKa must be considered.

-

Add KCl to maintain a constant ionic strength.

-

-

Titration:

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and begin stirring.

-

Add the standardized KOH solution in small, precise increments using the burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of KOH added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the pKa can be determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

-

Expertise Embodied: The use of CO₂-free water is essential because dissolved carbon dioxide forms carbonic acid, which would interfere with the titration of the target compound. Maintaining constant temperature and ionic strength ensures the thermodynamic consistency of the measurement.

Aqueous Solubility

Solubility is a gatekeeper for oral drug absorption. Poor aqueous solubility is a major hurdle in drug development. The predicted low solubility of 3-(5-formylthiophen-2-yl)benzoic acid necessitates careful experimental determination.

Experimental Protocol: Thermodynamic Solubility Assay

Objective: To determine the equilibrium (thermodynamic) solubility of the compound in an aqueous buffer.

Materials:

-

3-(5-formylthiophen-2-yl)benzoic acid (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Small glass vials with screw caps

-

Shaker or rotator at a controlled temperature (e.g., 25°C)

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Seal the vials and place them on a shaker/rotator in a temperature-controlled environment.

-

Allow the suspension to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Quantification:

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method against a calibration curve.

-

-

Calculation:

-

The measured concentration is the thermodynamic solubility of the compound at the specified pH and temperature.

-

Self-Validation: The protocol's integrity rests on achieving true equilibrium. This is verified by taking measurements at multiple time points (e.g., 24h and 48h); if the concentration does not change, equilibrium has been reached.

Data Visualization and Workflow Diagrams

To enhance clarity, the experimental workflows are presented below using Graphviz DOT language.

LogP Determination Workflow

Caption: Shake-Flask method workflow for LogP determination.

pKa Determination Workflow

Caption: Potentiometric titration workflow for pKa measurement.

Conclusion and Forward Look

The —lipophilicity, acidity, and solubility—form the bedrock of its potential as a drug candidate or advanced material. The protocols detailed herein provide a robust, self-validating framework for their empirical determination. The experimentally derived values from these assays are essential for building predictive ADME models, guiding formulation strategies, and ultimately, determining the viability of this molecule in any development pipeline. The high melting point suggests strong intermolecular forces in the solid state, which may correlate with its low predicted aqueous solubility. Future work should focus on salt screening and formulation approaches to modulate these fundamental properties.

References

-

LogP—Making Sense of the Value - ACD/Labs. ACD/Labs. [Link]

Sources

The Strategic Utility of 3-(5-formylthiophen-2-yl)benzoic Acid: A Multifaceted Building Block in Modern Chemistry

Abstract

In the landscape of contemporary chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(5-formylthiophen-2-yl)benzoic acid has emerged as a particularly valuable scaffold, offering a unique convergence of reactive functionalities and structural rigidity. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of this versatile molecule. We will delve into the mechanistic underpinnings of its preparation, detail its role in the synthesis of novel heterocyclic compounds and Schiff bases, and explore its potential as a bespoke ligand for the design of advanced materials such as Metal-Organic Frameworks (MOFs). This document is intended for researchers, scientists, and professionals in drug development and materials science, providing both foundational knowledge and field-proven insights into the practical application of this key chemical intermediate.

Introduction: Unveiling a Versatile Synthetic Intermediate

3-(5-formylthiophen-2-yl)benzoic acid, with the empirical formula C₁₂H₈O₃S and a molecular weight of 232.26 g/mol , is a bifunctional organic compound that features a benzoic acid moiety attached to a thiophene ring, which is further functionalized with a formyl group.[1][2][3] This unique arrangement of a carboxylic acid, a reactive aldehyde, and a heteroaromatic system within a single molecule underpins its significance as a chemical building block.[4] The inherent structural versatility of benzoic acid derivatives has long been a cornerstone of modern organic chemistry, playing an indispensable role in the discovery and development of new drugs.[5] The presence of the thiophene ring, a common motif in many pharmaceuticals, further enhances its potential in medicinal chemistry.[6]

This guide will provide a comprehensive overview of the synthesis, key reactions, and applications of 3-(5-formylthiophen-2-yl)benzoic acid, with a focus on its practical utility in the laboratory.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 606970-74-5 | [1][2] |

| Molecular Formula | C₁₂H₈O₃S | [1][2] |

| Molecular Weight | 232.26 g/mol | [1][2] |

| Appearance | Solid powder | [2] |

| Melting Point | 251-257 °C | [2] |

Synthesis of 3-(5-formylthiophen-2-yl)benzoic Acid: A Tale of Two Reactions

The synthesis of this valuable building block can be approached through several strategic pathways. The two most prominent and industrially scalable methods are the Vilsmeier-Haack formylation and the Suzuki-Miyaura cross-coupling reaction. The choice between these methods often depends on the availability of starting materials and the desired scale of the synthesis.

Vilsmeier-Haack Reaction: The Formylation Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] In the context of synthesizing our target molecule, this would typically involve the formylation of a 3-(thiophen-2-yl)benzoic acid precursor.

Mechanism: The reaction proceeds through the formation of a chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[9][10] This electrophilic species then attacks the electron-rich thiophene ring, leading to the introduction of the formyl group.[11] The thiophene ring is sufficiently electron-rich to undergo this electrophilic substitution.[7]

Sources

- 1. scbt.com [scbt.com]

- 2. 3-(5-Formyl-2-thienyl)benzoic acid 97 606970-74-5 [sigmaaldrich.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Buy 3-(5-formylthiophen-2-yl)benzoic Acid | 606970-74-5 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier haack rxn | PPTX [slideshare.net]

reactivity of the formyl group on the thiophene ring

An In-depth Technical Guide to the Reactivity of the Formyl Group on the Thiophene Ring

Authored by: Gemini, Senior Application Scientist

Introduction: The Thiophene Scaffold and the Influence of the Formyl Substituent

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and antibiotics, as well as functional organic materials.[1][3][4] The aromatic nature of the thiophene ring, arising from the delocalization of the sulfur atom's lone pair electrons into the π-system, governs its chemical behavior.[5] When a formyl group (-CHO) is introduced onto this ring, a fascinating interplay of electronic effects emerges, dictating the reactivity of both the aldehyde functionality and the heterocyclic core.

This guide provides a comprehensive exploration of the , offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and illuminate the causal relationships that drive reaction outcomes.

The position of the formyl group, whether at the 2- or 3-position, significantly influences its reactivity. Thiophene-2-carboxaldehyde is generally more susceptible to nucleophilic attack due to the greater ability of the sulfur atom to stabilize the developing negative charge on the carbonyl oxygen through resonance. Conversely, thiophene-3-carboxaldehyde's reactivity is also pronounced, and both isomers serve as versatile synthetic intermediates.[6][7] The inherent electron-withdrawing nature of the formyl group deactivates the thiophene ring towards electrophilic substitution, while simultaneously enhancing the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles.

I. Nucleophilic Addition to the Carbonyl Group: Grignard Reactions

The addition of organometallic reagents, such as Grignard reagents, to the electrophilic carbonyl carbon of thiophenecarboxaldehydes is a fundamental C-C bond-forming reaction, yielding secondary alcohols. The success of this reaction hinges on the nucleophilic character of the Grignard reagent and the electrophilicity of the formyl group.

Mechanism and Rationale

Grignard reagents (R-MgX) are potent nucleophiles due to the highly polarized carbon-magnesium bond.[8] The nucleophilic carbon atom readily attacks the carbonyl carbon of the thiophene carboxaldehyde. This is followed by an acidic workup to protonate the resulting alkoxide, affording the corresponding secondary alcohol.[9] The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), is critical as it solvates the magnesium ion, stabilizing the Grignard reagent.[10]

Caption: Generalized workflow for the Grignard reaction with thiophenecarboxaldehyde.

Experimental Protocol: Synthesis of (Thiophen-2-yl)(phenyl)methanol

This protocol describes the addition of phenylmagnesium bromide to thiophene-2-carboxaldehyde.

Materials:

-

Thiophene-2-carboxaldehyde

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is initiated when the solution turns cloudy and begins to reflux. Continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Addition to Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of thiophene-2-carboxaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

II. Carbon-Carbon Double Bond Formation: The Wittig and Knoevenagel Reactions

Condensation reactions that convert the carbonyl group into a C=C double bond are among the most powerful transformations for thiophenecarboxaldehydes. The Wittig reaction and the Knoevenagel condensation are two prominent examples.

A. The Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes.[11][12] This reaction is highly versatile and allows for the formation of a wide range of substituted alkenes.

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane.[11] This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[13] The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[13]

Caption: Experimental workflow for a typical Wittig reaction.

This protocol details the reaction of thiophene-2-carboxaldehyde with benzyltriphenylphosphonium chloride.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous THF

-

Thiophene-2-carboxaldehyde

Procedure:

-

Ylide Preparation: To a suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.[14]

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of thiophene-2-carboxaldehyde in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[14]

-

Work-up: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired alkene.

B. The Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[15] This reaction is particularly effective with thiophenecarboxaldehydes, especially when the thiophene ring bears electron-withdrawing groups.[14][16]

The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine) to form a nucleophilic enolate.[17] This enolate then attacks the carbonyl carbon of the thiophene carboxaldehyde. The resulting aldol-type adduct typically undergoes spontaneous dehydration to yield the final α,β-unsaturated product.[15] The rate-determining step is often the initial nucleophilic attack, which is accelerated by electron-withdrawing substituents on the thiophene ring that increase the electrophilicity of the aldehyde.[14]

Caption: General workflow for the Knoevenagel condensation.

This protocol describes the Knoevenagel condensation of thiophene-2-carboxaldehyde with cyanoacetic acid.

Materials:

-

Thiophene-2-carboxaldehyde

-

Cyanoacetic acid

-

Potassium hydroxide (KOH)

-

Water

-

1 M HCl

Procedure:

-

Reaction Setup: In a microwave-safe vessel, dissolve thiophene-2-carboxaldehyde and cyanoacetic acid in water. Add a catalytic amount of KOH (20 mol%).[17]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 75 °C for 20 minutes with stirring.[17]

-

Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. Acidify the reaction mixture with 1 M HCl to precipitate the product. Filter the solid product, wash with cold water, and dry under vacuum to obtain the desired acrylic acid derivative.[17]

Table 1: Representative Knoevenagel Condensation Reactions with Thiophenecarboxaldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | >95 | [17] |

| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 90 | [17] |

| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 98 | [17] |

III. Oxidation and Reduction of the Formyl Group

The formyl group on the thiophene ring can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of thiophene derivatives.

A. Oxidation

The oxidation of thiophenecarboxaldehydes to the corresponding carboxylic acids is a common transformation. Various oxidizing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. A common method involves the use of potassium permanganate.

Materials:

-

Thiophene-2-carboxaldehyde

-

Potassium permanganate (KMnO4)

-

Sodium carbonate (Na2CO3)

-

Sodium bisulfite (NaHSO3)

-

Concentrated HCl

Procedure:

-

Oxidation: Prepare a solution of sodium carbonate in water and add thiophene-2-carboxaldehyde. While stirring vigorously, slowly add a solution of potassium permanganate in water, maintaining the temperature below 30 °C.

-

Work-up: After the addition is complete, stir the mixture for an additional 2 hours. Decolorize the excess permanganate by adding a solution of sodium bisulfite.

-

Isolation: Filter the manganese dioxide precipitate and wash it with hot water. Cool the filtrate and acidify with concentrated HCl to precipitate the thiophene-2-carboxylic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

B. Reduction

The reduction of the formyl group to a primary alcohol is typically achieved using hydride reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[18] Sodium borohydride is a milder and more selective reagent, making it suitable for substrates with other reducible functional groups.

Materials:

-

Thiophene-2-carboxaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol

-

Water

-

Diethyl ether

Procedure:

-

Reduction: Dissolve thiophene-2-carboxaldehyde in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise, keeping the temperature below 10 °C.

-

Work-up: After the addition, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by adding water.

-

Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent to obtain the crude alcohol, which can be purified by distillation or chromatography.

IV. Influence of the Formyl Group on the Thiophene Ring's Reactivity

The electron-withdrawing nature of the formyl group deactivates the thiophene ring towards electrophilic aromatic substitution. However, it can direct incoming electrophiles to specific positions. For instance, in thiophene-2-carboxaldehyde, electrophilic substitution, if it occurs, is directed to the 4- and 5-positions.

V. Applications in Drug Discovery and Materials Science

The synthetic versatility of thiophenecarboxaldehydes makes them invaluable starting materials in the development of new therapeutic agents and functional materials. The products of the reactions described herein are often intermediates in the synthesis of complex molecules with diverse biological activities, including antibacterial, anti-urease, and antioxidant properties.[3] For example, derivatives of 4-arylthiophene-2-carbaldehyde have shown promising antibacterial activity.[3] Furthermore, thiophene-containing conjugated polymers, often synthesized from formyl-functionalized precursors, are utilized in organic electronics due to their favorable charge transport properties.[19]

Conclusion